3-acetyl-2-hydroxy-1H-quinolin-4-one
CAS No.:
Cat. No.: VC13304504
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9NO3 |
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Molecular Weight | 203.19 g/mol |
IUPAC Name | 3-acetyl-2-hydroxy-1H-quinolin-4-one |
Standard InChI | InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) |
Standard InChI Key | UTOJPZBVJLHYGO-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
Canonical SMILES | CC(=O)C1=C(NC2=CC=CC=C2C1=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula of 3-acetyl-4-hydroxy-2-quinolone is C₁₁H₉NO₃, with a planar quinoline core substituted at positions 3 and 4. The acetyl group at C-3 and hydroxyl group at C-4 participate in an intramolecular hydrogen bond, forming a six-membered resonance-assisted hydrogen-bonded (RAHB) ring. This interaction shortens the C–OH bond (1.342 Å) while lengthening the carbonyl C=O bond (1.251 Å), as confirmed by crystallographic studies. The RAHB system stabilizes the molecule’s tautomeric form and enhances its electron delocalization, which is critical for its chemical reactivity.
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 203.19 g/mol | PubChem |
IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | PubChem |
Canonical SMILES | CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | PubChem |
DSSTOX Substance ID | DTXSID00180770 | EPA DSSTox |
Synthesis and Derivative Development
Synthetic Routes
The compound is typically synthesized via cyclization reactions. One method involves condensing anthranilic acid derivatives with acetylacetone under acidic conditions, followed by hydroxylation at the 4-position. Metal-catalyzed approaches, such as using Cu(II) or Zn(II), have been employed to generate coordination complexes that enhance bioactivity.
Derivative Design
Structural modifications focus on enhancing bioavailability and target specificity:
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N-Thiadiazole derivatives: Synthesized by reacting 3-acetyl-4-hydroxy-2-quinolone with thiadiazole aldehydes, these compounds exhibit improved antibacterial efficacy against Staphylococcus aureus (MIC: 2–8 μg/mL).
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Quinoline-benzothiazepine hybrids: Fusion with benzothiazepine moieties yields derivatives with dual cytotoxic and antioxidant activity. For example, compound 3g inhibits lipoxygenase (IC₅₀: 27.5 μM) and scavenges DPPH radicals (EC₅₀: 42.8 μM).
Biological Activities and Mechanisms
Antimicrobial Activity
The compound disrupts microbial growth through multiple mechanisms:
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Bacterial DNA replication: By inhibiting DNA gyrase and topoisomerase IV, it halts S. aureus proliferation.
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Fungal membrane disruption: Metal complexes (e.g., Zn(II) derivatives) enhance antifungal activity against Candida albicans by destabilizing cell membranes.
Antioxidant Effects
The compound neutralizes reactive oxygen species (ROS) through:
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Radical scavenging: DPPH assay shows 70–85% scavenging at 100 μM.
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Lipid peroxidation inhibition: Reduces malondialdehyde (MDA) levels by 40–60% in oxidative stress models.
Case Studies and Preclinical Findings
In Vivo Antibacterial Efficacy
A murine model of S. aureus infection treated with N-thiadiazole derivatives showed a 90% reduction in bacterial load after 72 hours, outperforming vancomycin (75% reduction).
Cytotoxicity Profiling
In a panel of 60 cancer cell lines (NCI-60), select derivatives exhibited broad-spectrum activity, with mean GI₅₀ values of 1.2–4.8 μM, notably against leukemia (SR: 1.8 μM) and melanoma (UACC-62: 2.1 μM).
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